molecular formula C20H21NO2 B078684 Moxaverine CAS No. 10539-19-2

Moxaverine

Número de catálogo B078684
Número CAS: 10539-19-2
Peso molecular: 307.4 g/mol
Clave InChI: MYCMTMIGRXJNSO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Moxaverine is a small molecule that has been investigated for the treatment of retina, ocular physiology, and regional blood flow . It belongs to the class of organic compounds known as benzylisoquinolines .


Synthesis Analysis

A copper-catalyzed intramolecular cyclization in water has been used for the synthesis of isoquinolines, including Moxaverine . The practicality of this method was further demonstrated by the total synthesis of Moxaverine in five steps .


Molecular Structure Analysis

Moxaverine has a molecular formula of C20H21NO2. Its average mass is 307.393 Da and its monoisotopic mass is 307.157227 Da . The structure of Moxaverine includes an isoquinoline to which a benzyl group is attached .


Physical And Chemical Properties Analysis

Moxaverine has a density of 1.1±0.1 g/cm3, a boiling point of 441.2±40.0 °C at 760 mmHg, and a flash point of 158.7±17.6 °C . It also has a molar refractivity of 94.4±0.3 cm3, and a molar volume of 277.0±3.0 cm3 .

Aplicaciones Científicas De Investigación

Application in Ophthalmology

Specific Scientific Field

The specific scientific field for this application is Ophthalmology , particularly in the treatment of Age-Related Macular Degeneration (AMD) .

Comprehensive and Detailed Summary of the Application

Moxaverine, a phosphodiesterase inhibitor, has a vasodilating effect on peripheral vessels and is therefore clinically used to increase blood flow . In the context of ophthalmology, it has been tested for its potential efficiency in increasing choroidal blood flow in patients suffering from AMD .

Detailed Description of the Methods of Application or Experimental Procedures

In a phase 2/3 clinical trial (NCT00709449, 2008–2009), Moxaverine was administered as an intravenous infusion at a dose of 150 mg . In another study, Moxaverine was administered orally in three equal doses of 900 mg to sixteen healthy subjects (eight male/eight female) aged between 20 and 32 years .

Thorough Summary of the Results or Outcomes Obtained

In the clinical trial, an increase in the choroidal blood flow was observed in patients suffering from AMD and glaucoma . However, in the study with healthy subjects, orally administered Moxaverine did not increase ocular blood flow . This contrast in results may be related to the low bioavailability after oral administration .

Safety And Hazards

The safety data sheet indicates that Moxaverine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Direcciones Futuras

While the future directions of Moxaverine are not explicitly mentioned in the search results, it’s worth noting that the field of controlled drug delivery systems is a promising area for future research . This could potentially include the development of new delivery methods for drugs like Moxaverine.

Propiedades

IUPAC Name

1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCMTMIGRXJNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1163-37-7 (hydrochloride)
Record name Moxaverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6057613
Record name Moxaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxaverine

CAS RN

10539-19-2
Record name Moxaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10539-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxaverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxaverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3P08Y1XJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxaverine
Reactant of Route 2
Reactant of Route 2
Moxaverine
Reactant of Route 3
Moxaverine
Reactant of Route 4
Reactant of Route 4
Moxaverine
Reactant of Route 5
Reactant of Route 5
Moxaverine
Reactant of Route 6
Reactant of Route 6
Moxaverine

Citations

For This Compound
154
Citations
H Resch, G Weigert, K Karl, B Pemp… - Acta …, 2009 - Wiley Online Library
… of moxaverine on the ocular circulation. In a study with 32 patients suffering from severe diabetic retinopathy, moxaverine … The results of this study indicate that moxaverine increased …
Number of citations: 25 onlinelibrary.wiley.com
B Pemp, G Garhofer, M Lasta, D Schmidl… - Acta …, 2012 - Wiley Online Library
Purpose: The phosphodiesterase inhibitor moxaverine has been shown to increase choroidal blood flow (BF) in young healthy subjects. The present study was performed to investigate …
Number of citations: 39 onlinelibrary.wiley.com
D Schmidl, B Pemp, M Lasta, A Boltz, S Kaya… - Graefe's Archive for …, 2013 - Springer
… study indicate that orally administered moxaverine does not increase ocular blood flow. This is in contrast to previous findings, where parenteral administration of moxaverine lead to a …
Number of citations: 9 link.springer.com
G Garhofer, H Resch, B Pemp… - … & Visual Science, 2008 - iovs.arvojournals.org
… The present study seeked to investigate whether moxaverine alters ocular blood flow in … of moxaverine in healthy subjects. Further studies are needed to investigate whether moxaverine …
Number of citations: 0 iovs.arvojournals.org
B Pemp, D Schmidl, M Lasta, G Weigert… - … & Visual Science, 2010 - iovs.arvojournals.org
… phosphodiesterase inhibitor moxaverine increases choroidal … Therefore we tested whether moxaverine increases ocular … 150 mg moxaverine was administrated intravenously over 30 …
Number of citations: 0 iovs.arvojournals.org
B PEMP, G GARHOFER, M LASTA… - Acta …, 2009 - Wiley Online Library
… Moxaverine has been shown to increase ocular blood flow in … The present study investigated whether moxaverine alters … of a single dose of moxaverine in patients with POAG, patients …
Number of citations: 0 onlinelibrary.wiley.com
M LASTA, D SCHMIDL, A BOLTZ… - Acta …, 2011 - Wiley Online Library
… between moxaverine and … moxaverine, in contrast to systemic moxaverine, does not increase ocular blood flow. This may be related to the relatively low bioavailability of moxaverine …
Number of citations: 2 onlinelibrary.wiley.com
U Becker, C Ehrhardt, UF Schaefer… - Journal of Ocular …, 2005 - liebertpub.com
Objective: The aim of this study was to determine the tissue distribution and epithelial penetration of moxaverine–hydrochloride (MOX) in the rabbit eye. Methods: For systemic …
Number of citations: 14 www.liebertpub.com
R Mannhold - Arzneimittel-forschung, 1988 - europepmc.org
Vasodilator properties of papaverine and moxaverine have been attributed to an inhibition of cyclic adenosine monophosphate (c-AMP) phosphodiesterase (PDE). The discovery of the …
Number of citations: 17 europepmc.org
H Schmid-Schönbein, S Schröder, R Grebe… - Arzneimittel …, 1988 - europepmc.org
Using a combination of novel techniques to assess quantitatively the shape and the filterability of red blood cells (RBC) after exposure to stress conditions (400 mosmol/l, lactacidosis, …
Number of citations: 10 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.